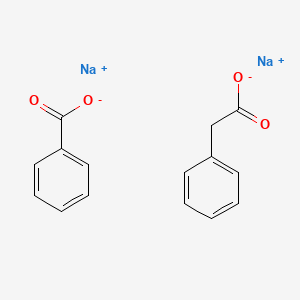Sodium phenylacetate and sodium benzoate
CAS No.: 725747-03-5
Cat. No.: VC17111805
Molecular Formula: C15H12Na2O4
Molecular Weight: 302.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 725747-03-5 |
|---|---|
| Molecular Formula | C15H12Na2O4 |
| Molecular Weight | 302.23 g/mol |
| IUPAC Name | disodium;2-phenylacetate;benzoate |
| Standard InChI | InChI=1S/C8H8O2.C7H6O2.2Na/c9-8(10)6-7-4-2-1-3-5-7;8-7(9)6-4-2-1-3-5-6;;/h1-5H,6H2,(H,9,10);1-5H,(H,8,9);;/q;;2*+1/p-2 |
| Standard InChI Key | LLZQUVJCIMFHKK-UHFFFAOYSA-L |
| Canonical SMILES | C1=CC=C(C=C1)CC(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Composition and Structural Properties
Molecular Characteristics
Sodium phenylacetate (C₈H₇NaO₂) and sodium benzoate (C₇H₅NaO₂) form a 1:1 molar ratio combination, yielding the molecular formula C₁₅H₁₂Na₂O₄ with a molecular weight of 302.23 g/mol . The structural configuration comprises two aromatic carboxylates: phenylacetate (a benzene ring linked to an acetate group) and benzoate (a benzene ring directly bonded to a carboxylate group).
Table 1: Key Chemical Properties
| Property | Sodium Phenylacetate | Sodium Benzoate |
|---|---|---|
| IUPAC Name | Sodium 2-phenylacetate | Sodium benzoate |
| SMILES | [Na+].[O-]C(=O)CC1=CC=CC=C1 | [Na+].[O-]C(=O)C1=CC=CC=C1 |
| CAS Registry | 114-87-2 | 532-32-1 |
| Solubility (Water) | Freely soluble | Freely soluble |
The combination’s stability in aqueous solution enables intravenous administration, with a pH-adjusted formulation (6.0–8.0) to prevent precipitation .
Mechanism of Action and Metabolic Pathways
Nitrogen Scavenging in Urea Cycle Disorders
UCDs arise from deficiencies in enzymes such as ornithine transcarbamylase (OTC) or carbamoyl phosphate synthetase I (CPS1), leading to toxic ammonia accumulation. Sodium phenylacetate and benzoate mitigate this via two parallel pathways:
-
Phenylacetate conjugates with glutamine in the liver and kidneys, forming phenylacetylglutamine, which excretes two nitrogen atoms per molecule through renal clearance .
-
Benzoate conjugates with glycine to produce hippurate, excreting one nitrogen atom per molecule .
Figure 1: Metabolic Pathways
-
Phenylacetate + Glutamine → Phenylacetylglutamine (renal excretion)
-
Benzoate + Glycine → Hippurate (renal excretion)
This dual mechanism provides 3 moles of nitrogen removal per treatment cycle, equivalent to urea’s nitrogen-carrying capacity .
Pharmacokinetics and Dose Optimization
Nonlinear Kinetics and Dosing Regimens
Clinical pharmacokinetic studies reveal dose-dependent clearance patterns:
-
Phenylacetate: AUC increases disproportionately from 175.6 mcg·h/mL at 1 g/m² to 3,829.2 mcg·h/mL at 5.5 g/m², indicating saturable metabolism .
-
Benzoate: Rapid conversion to hippurate results in undetectable plasma levels within 14–26 hours post-infusion .
Table 2: Pharmacokinetic Parameters
| Parameter | Phenylacetate (5.5 g/m²) | Benzoate (5.5 g/m²) |
|---|---|---|
| Tₘₐₓ (hours) | 2 | 1.5 |
| Clearance (L/h/m²) | 0.89 | 3.62 |
| Half-life (hours) | 5.6 | 1.2 |
A standard regimen includes a 90-minute loading dose (5.5 g/m² each) followed by a 24-hour maintenance infusion, adjusted for ammonia levels and renal function .
Regulatory Status and Therapeutic Guidelines
FDA-Approved Indications
Sodium phenylacetate and benzoate injection (10%/10%) is indicated for acute hyperammonemia with encephalopathy in UCD patients aged ≥2 months . Contraindications include hypersensitivity to benzoate derivatives and concurrent use with valproic acid (risk of hyperammonemia exacerbation) .
Administration Protocols
-
Pediatric Dose: 2.5 mL/kg diluted in 10% dextrose, infused via central line
-
Adult Dose: 55 mL/m², adjusted for serum ammonia and renal function
Recent Advances and Future Directions
Novel Formulations
Investigational sustained-release oral formulations aim to reduce infusion frequency, with Phase II trials showing 70% ammonia reduction over 48 hours .
Combination Therapies
Adjuvant use with carglumic acid (for N-acetylglutamate synthetase deficiency) improves survival in neonatal-onset UCDs, achieving 92% response rates vs. 78% with monotherapy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume